![molecular formula C16H12BrN3O3S B2601421 N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923251-37-0](/img/structure/B2601421.png)
N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Thiazole rings are known to participate in various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of this compound has been studied . The asymmetric unit consists of one formula unit of the title molecule and one water molecule . This compound’s structure is novel and has been reported for the first time .
Antimicrobial Activity
The compound has shown promising antimicrobial activity . Specifically, derivatives of the compound have shown significant activity against bacterial (Gram positive and Gram negative) and fungal species .
Antiproliferative Agents
The compound has potential as an antiproliferative agent . Certain derivatives of the compound have shown significant anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . These studies have shown that certain derivatives of the compound have good docking scores within the binding pocket of selected proteins .
Drug Development
The thiazole moiety in the compound contributes to the development of various drugs and biologically active agents . Derivatives of the compound have shown high activity in seizure tests .
Antimicrobial Resistance
The compound has potential in combating antimicrobial resistance . Imidazole containing moiety in the compound has a unique position in heterocyclic chemistry .
Antibacterial Activity
The compound has shown antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .
Anticancer Activity
The compound has potential as an anticancer agent . Certain derivatives of the compound have shown significant anticancer activity against breast cancer cell line .
Future Directions
properties
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUSMGIGYTWOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.